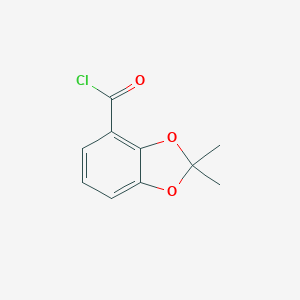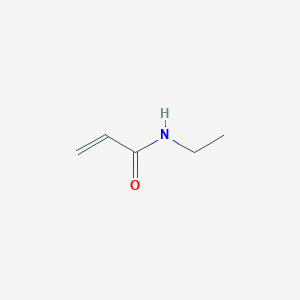
4-Carboxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-carboxycinnamic acid and its derivatives can be accomplished through various methods. One approach involves the construction of the side chain with a carboxy moiety around the aromatic ring, utilizing methods such as reductive or oxidative reactions, rearrangements, catalytic reactions, or electrochemical conversion (S. Korneev, 2013). Another method reported is the solid-phase synthesis, demonstrating the utility of solid support in the synthesis of 4-carboxycinnamic acid derivatives, including the synthesis of 4-hydroxycinnamoyl CoA in excellent yield (B. G. McIntyre et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-carboxycinnamic acid includes a benzene ring attached to a carboxylic acid group and a vinyl group, providing a versatile foundation for further chemical modifications. This structure facilitates its participation in various chemical reactions and contributes to its distinctive properties.
Chemical Reactions and Properties
4-Carboxycinnamic acid participates in various chemical reactions, including catalyst-free decarboxylation, leading to the synthesis of vinylphenols without the need for a catalyst, indicating a method that features no polymerization and offers moderate to excellent yields (Qian Yang et al., 2022). This highlights its reactivity and the potential for generating valuable chemical intermediates.
Applications De Recherche Scientifique
-
Food Science
- 4-Carboxycinnamic acid has been studied for its inhibitory effects on polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables . The studies showed that 4-carboxycinnamic acid had the strongest inhibitory effect on PPO among the compounds tested .
- The method involved varying the pH from 6.8 to 5.0 and observing the inhibitory effects .
- The results indicated that acidic pH enhanced the inhibitory effects of 4-carboxycinnamic acid on PPO .
-
Pharmaceuticals
-
Cosmetics
-
Agriculture
- 4-Carboxycinnamic acid has potential applications in agriculture, particularly in the control of enzymatic browning of fruits and vegetables .
- The method involves using 4-carboxycinnamic acid as an inhibitor of polyphenol oxidase (PPO), an enzyme that causes browning .
- The results showed that 4-carboxycinnamic acid had the strongest inhibitory effect on PPO among the compounds tested .
-
Chemical Synthesis
- 4-Carboxycinnamic acid has been used in the synthesis of robust, water-stable calcium and magnesium coordination networks .
- The method involved solvothermal reactions to synthesize the coordination networks .
- The results showed that these coordination networks exhibited enhanced luminescence properties .
-
Biotechnology
-
Molecular Docking
- 4-Carboxycinnamic acid has been used in molecular docking studies .
- The method involved using 4-carboxycinnamic acid as a ligand in molecular docking simulations .
- The results showed that 4-carboxycinnamic acid exhibited the strongest binding ability with the main interaction forces around carboxyl groups .
-
Drug Discovery
Safety And Hazards
Orientations Futures
The use of cinnamic acid, including 4-Carboxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .
Propriétés
IUPAC Name |
4-[(E)-2-carboxyethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSGLKJYIYTB-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxycinnamic acid | |
CAS RN |
19675-63-9 |
Source


|
| Record name | 4-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)



![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)





